molecular formula C6H7NO2 B131517 N-ethylmaleimide CAS No. 128-53-0

N-ethylmaleimide

Cat. No.: B131517
CAS No.: 128-53-0
M. Wt: 125.13 g/mol
InChI Key: HDFGOPSGAURCEO-UHFFFAOYSA-N
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Description

N-Ethylmaleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides . This compound is known for its ability to form stable thioether bonds with sulfhydryls, making it a valuable reagent in biochemical studies .

Mechanism of Action

Target of Action

N-Ethylmaleimide (NEM) is an organic compound that primarily targets cysteine residues in proteins and peptides . It is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols . It is also known to target Galectin-10 , a protein in humans .

Mode of Action

NEM is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . NEM is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .

Biochemical Pathways

NEM has been widely used to probe the functional role of thiol groups in enzymology . It specifically inhibits phosphate transport in mitochondria . NEM also renders endogenous deubiquitinating enzymes (DUBs) inactive . The thiol moieties in proteins play a crucial role in many critical physiological functions, such as enzymatic activity, ligand binding, signal transduction pathways, and preservation of membrane integrity .

Pharmacokinetics

It’s known that nem is a small molecule, which typically allows for good absorption and distribution . More research is needed to fully understand the ADME properties of NEM.

Result of Action

NEM has been reported to promote cytotoxicity in various cell types by modifying protein structure and function through cysteine modification . It blocks vesicular transport and is used to inhibit de-sumoylation of proteins for Western Blot analysis . NEM also activates ouabain-insensitive Cl-dependent K efflux in low K sheep and goat red blood cells .

Action Environment

The action of NEM is influenced by the pH of the environment. Reactions with thiols occur in the pH range 6.5–7.5, and NEM may react with amines or undergo hydrolysis at a more alkaline pH . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of NEM.

Safety and Hazards

NEM is considered hazardous. It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . Combustible material . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

NEM is a well-known Michael acceptor, which reacts rapidly and irreversibly with thiol and prevents disulfide bond formation . Based on thiol conjugation to NEM, recently, the concentration of GSH was determined in human blood using NMR spectroscopy . This could potentially impact areas including metabolomics, small molecule synthesis, and bioconjugation chemistry .

Preparation Methods

N-Ethylmaleimide is synthesized from maleic acid. The synthetic route involves the reaction of maleic anhydride with ethylamine, followed by cyclization to form the maleimide ring . The reaction conditions typically require a solvent such as tetrahydrofuran and a catalyst like triethylamine. The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

N-Ethylmaleimide is often compared with other maleimides such as N-(1-phenylethyl)maleimide. While both compounds are used for thiol derivatization, this compound is more selective towards thiol groups and has fewer side reactions . Other similar compounds include maleic anhydride and maleimide derivatives, which share similar reactivity but differ in their specific applications and reactivity profiles .

This compound stands out due to its high reactivity with thiols and its ability to form stable thioether bonds, making it a valuable tool in biochemical and medical research.

Properties

IUPAC Name

1-ethylpyrrole-2,5-dione
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InChI

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFGOPSGAURCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
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Related CAS

25668-22-8
Record name 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1059573
Record name Maleic acid N-ethylimide
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Molecular Weight

125.13 g/mol
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Physical Description

Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS]
Record name N-Ethylmaleimide
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CAS No.

128-53-0, 25668-22-8
Record name N-Ethylmaleimide
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Record name 1H-Pyrrole-2,5-dione, 1-ethyl-
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Record name N-ETHYLMALEIMIDE
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Synthesis routes and methods

Procedure details

This example shows the design and synthesis of a linear peptide based on loop 1 of domain III of AMA-1. A 49 residue peptide comprising residues AMA-1446–490, with three additional amino acids (GGC) at the N-terminus, and one additional G residue at the C-terminus (FIG. 1), was prepared by solid phase peptide synthesis on Sieber amide resin (0.5 mmol/g) using Fmoc chemistry and an ABI433A peptide synthesizer. The pseudoproline unit Fmoc-IleSer(ψMe,Mepro)-OH was used in place of Ile39 and Ser40. After assembly, the peptide was cleaved from a portion of the resin using TFA:H2O:EDT:TIS (92.5:2.5:2.5:2.5) for 3.5 h at room temperature. After concentration in vacuo the peptide was precipitated with diethyl ether, and purified by reverse-phase HPLC (C18 column) using a gradient of MeCN in water (25% to 50%) with 0.1% TFA over 15 min. The purity was >95% by analytical HPLC. The constitution was confirmed by amino acid analysis and electrospray mass spectrometry (Table-1). Another portion of the resin carrying the intact peptide chain (ca. 60 μmol) was treated with PE-succ-OH (130 mg, 160 μmol) (FIG. 1), HATU (61 mg, 160 μmol), HOAt (22 mg, 160 μmol), and iPr2EtN (82 μl) in DMF:CH2Cl2 (4 ml, 1:2) for 18 h at room temp. After washing the resin with DMF (4×) and CH2C12(4×) the peptide conjugate was cleaved from the resin with 1% TFA in CH2Cl2 (4×4 ml). The combined organic fractions were concentrated in vacuo and the conjugate was redissolved in TFA:H2O:EDT:TIS (92.5:2.5:2.5:2.5) for 4 h at room temp. The TFA was then removed in vacuo and AMA49-L1was precipitated with iPr2O and then purified by HPLC on a C4 column using a gradient of 10 to 100% MeCN/water with 0.1% TFA. The purity was >95% by analytical HPLC. The constitution was confirmed by amino acid analysis and electrospray mass spectrometry (Table-1). The presence of two free thiols was proven by an Ellman test, and by reaction with excess N-ethylmaleimide (NEM) and detection of the bis-NEM derivative by HPLC-MS. AMA49-C1 was prepared in the same way except that sPE-succ-OH was used (FIG. 1), and in the final step the conjugate (4 mg) was oxidized in ammonium acetate buffer (50 mM, pH 8) and 2,2,2-trifluoroethanol (TFE) (1:1, 100 ml) for 4 days at room temperature. After addition of AcOH (100 μl) and lyophilization, AMA49-C1 was purified by HPLC as above for AMA49-L1. The formation of the disulfide bridge was confirmed by a negative Ellman test and by attempted derivatization with NEM, which gave no bis NEM-derivative by HPLC-MS. For the synthesis of AMA49-L2, the dithiol (6 mg) was alkylated with iodoacetamide (43μmol) in a mixture (5:4) of phosphate buffer (0.1 M, pH 7.5) and TFE. The AMA49-L2 was purified by HPLC on a C4 column using a gradient of 10 to 100% MeCN/water with 0.1% TFA. The purity was >95% by analytical HPLC. Electrospray mass spectrometry showed the expected mass (Table 1).
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peptide
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amino acids
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peptide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethylmaleimide
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Customer
Q & A

A: N-ethylmaleimide (NEM) is a sulfhydryl alkylating agent that primarily targets cysteine residues in proteins. This covalent modification disrupts the protein's structure and function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The specific downstream effects depend on the protein targeted. For instance, NEM can inhibit enzyme activity, alter protein-protein interactions, and disrupt signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Certainly. NEM has been shown to inhibit:

  • (Na+,K+)-ATPase: NEM treatment modifies the enzyme, affecting its phosphorylation, ouabain binding, and sensitivity to potassium and ADP. []
  • NhaA-Na+/H+ antiporter: In this case, NEM specifically targets a cysteine residue introduced via mutation (C-less H225C), inhibiting the antiporter activity and revealing information about its membrane topology. []
  • GTP-dependent fusion of endoplasmic reticulum membranes: NEM inhibits this process, suggesting the involvement of an NEM-sensitive component in membrane fusion. []
  • T-cell signaling: NEM suppresses T-cell receptor and CD4-induced signaling by inhibiting tyrosine phosphorylation of phospholipase C gamma 1 and disrupting the interaction between CD4 and pp56lck. []

A: Not necessarily. In some cases, NEM can cause partial inhibition or even stimulation of protein activity, depending on the targeted cysteine residue and its role in protein function. [, , , , , ] For example, NEM stimulates ion transport in vestibular dark cells at low concentrations before inhibiting it at higher concentrations. []

ANone:

    A: While specific spectroscopic data from these papers isn't readily available, researchers often employ techniques like NMR and mass spectrometry to characterize NEM-modified proteins and identify specific modification sites. [, , ]

    ANone: NEM is typically prepared as a solution in organic solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental use. Its stability in different solutions and under various conditions (e.g., temperature, pH) can vary and may need to be empirically determined depending on the specific application.

    ANone: NEM itself is not a catalyst. It acts as a covalent modifier, permanently modifying cysteine residues. This property makes it a valuable tool in:

    • Identifying functionally important cysteine residues in proteins. [, , , , , ]
    • Studying protein structure-function relationships. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
    • Probing membrane protein topology. []

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